Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 865106-60-1
Cat. No.: VC2944117
Molecular Formula: C16H25NO4
Molecular Weight: 295.37 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate - 865106-60-1](/images/structure/VC2944117.png)
Specification
CAS No. | 865106-60-1 |
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Molecular Formula | C16H25NO4 |
Molecular Weight | 295.37 g/mol |
IUPAC Name | tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Standard InChI | InChI=1S/C16H25NO4/c1-5-20-14(18)10-11-8-12-6-7-13(9-11)17(12)15(19)21-16(2,3)4/h10,12-13H,5-9H2,1-4H3 |
Standard InChI Key | GEMJVWXRPBJSJH-UHFFFAOYSA-N |
SMILES | CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Nomenclature
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate is precisely identified through various chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is registered with CAS number 865106-60-1 and has been assigned the PubChem CID 58968477 . The IUPAC name provides the systematic identification of this structure, while several synonyms exist in various chemical repositories and supplier catalogs.
The compound possesses several synonyms that appear in scientific literature and commercial sources, including:
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tert-butyl 3-ethoxycarbonylmethylene-8-aza-bicyclo[3.2.1]octane-8-carboxylate
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8-Boc-3-ethoxycarbonylmethylene-8-aza-bicyclo[3.2.1]octane
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3-[(Ethoxycarbonyl)methylene]-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester
These alternative names reflect different conventions for describing the same chemical structure, with each highlighting particular structural features or functional relationships.
Structural Features and Molecular Architecture
The molecular structure of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate contains several distinctive features that contribute to its chemical behavior and potential applications. At its core lies the 8-azabicyclo[3.2.1]octane system, a bicyclic structure containing a nitrogen atom at the 8-position . This rigid scaffold provides a three-dimensional framework that positions functional groups in specific spatial orientations.
The compound is further characterized by:
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom
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An ethoxy-2-oxoethylidene moiety at the 3-position of the bicyclic structure
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A carbon-carbon double bond that introduces conformational constraints and reactivity
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Two ester functionalities (the ethyl ester and the tert-butyl carbamate)
The chemical structure can be represented using various notation systems, including:
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SMILES: CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
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InChI: InChI=1S/C16H25NO4/c1-5-20-14(18)10-11-8-12-6-7-13(9-11)17(12)15(19)21-16(2,3)4/h10,12-13H,5-9H2,1-4H3
These representations facilitate digital storage, retrieval, and analysis of the compound's structure in chemical databases and computational systems.
Structural Relationships and Comparative Analysis
Structural Analogues and Related Compounds
Several compounds share structural similarities with tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate, differing primarily in the nature of specific functional groups while maintaining the core azabicyclic scaffold. These structural relationships provide valuable context for understanding the compound's chemical behavior and potential applications.
The following table presents a comparative analysis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate and its structural analogues:
These structural relationships illustrate how systematic modifications to the parent structure can lead to a family of related compounds with potentially diverse chemical properties and applications. The differences in functional groups may significantly impact factors such as reactivity, solubility, and biological activity.
Structure-Activity Considerations
Understanding the relationship between the structure of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate and its potential biological activities is crucial for evaluating its utility in pharmaceutical research. While specific structure-activity data for this exact compound is limited in the available literature, several general principles can be inferred based on knowledge of similar structures:
These structure-activity considerations highlight the potential value of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate as a scaffold for medicinal chemistry explorations, where systematic modifications could lead to the development of compounds with targeted biological activities.
Applications and Utilization
Role in Organic Synthesis
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate serves primarily as a valuable intermediate in organic synthesis, particularly in the production of complex molecules with potential biological activities . Its utility in synthetic chemistry stems from the presence of multiple functional groups that can participate in various chemical transformations:
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The carbon-carbon double bond can undergo addition reactions, cycloadditions, or coupling reactions.
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The ester functionalities provide sites for hydrolysis, transesterification, or reduction.
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The Boc protecting group can be selectively removed under acidic conditions to liberate the secondary amine for further functionalization.
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The rigid bicyclic structure serves as a scaffold for building more complex architectures with defined three-dimensional arrangements.
These characteristics make the compound particularly valuable for constructing complex heterocyclic structures that may serve as building blocks in pharmaceutical research and development. The compound's reactivity profile allows for selective modifications at specific positions, enabling the precise construction of target molecules with desired structural features.
Pharmaceutical Applications
One of the most significant potential applications of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its utility in pharmaceutical research and development. The compound is valuable for constructing nitrogen-containing heterocycles, which are essential components in pharmaceuticals and agrochemicals .
The azabicyclo[3.2.1]octane skeleton is found in numerous natural products and pharmaceutical compounds with diverse biological activities, including:
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Tropane alkaloids, which have significant effects on the central and peripheral nervous systems
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Compounds targeting various receptor systems, including cholinergic, adrenergic, and dopaminergic pathways
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Novel structures designed for specific therapeutic applications, such as analgesics, antipsychotics, or anti-inflammatory agents
This compound may serve as a key intermediate in the synthesis of such biologically active molecules, leveraging its unique structural features to access complex molecular architectures. Its potential in pharmaceutical development is further enhanced by the possibility of introducing additional functionalities at various positions of the molecular scaffold.
Research and Development Utilities
Beyond its direct applications in synthetic chemistry, tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate holds significant value as a research tool in various scientific disciplines:
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As a model compound for studying structure-activity relationships in drug design
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For investigating reaction mechanisms involving similar structural motifs
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In developing new synthetic methodologies for complex molecular architectures
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As a precursor for generating chemical libraries for drug discovery efforts
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For exploring the pharmacological properties of azabicyclic compounds
Researchers working in medicinal chemistry, synthetic organic chemistry, and drug discovery may find this compound particularly useful as a starting point for developing novel molecular entities with specific structural features and potential biological activities.
Size (g) | Typical Availability Timeline | Approximate Price (USD) |
---|---|---|
0.100 | 10-20 days | $165.19 |
0.250 | 10-20 days | $280.78 |
1.000 | 10-20 days | $758.10 |
These commercial parameters reflect the specialized nature of the compound and its production processes, which typically involve multi-step organic synthesis techniques. The relatively high cost per gram indicates the complexity involved in its synthesis and purification, as well as its status as a specialized research chemical rather than a bulk commodity.
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